molecular formula C11H13FOS B13529654 1-((4-Fluorophenyl)thio)pentan-2-one

1-((4-Fluorophenyl)thio)pentan-2-one

Cat. No.: B13529654
M. Wt: 212.29 g/mol
InChI Key: SEKVMMRIZLQMOA-UHFFFAOYSA-N
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Description

1-((4-Fluorophenyl)thio)pentan-2-one is an organic compound with the molecular formula C11H13FOS It is characterized by the presence of a fluorophenyl group attached to a thioether linkage, which is further connected to a pentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Fluorophenyl)thio)pentan-2-one typically involves the reaction of 4-fluorothiophenol with a suitable pentanone derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated pentanone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-((4-Fluorophenyl)thio)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pentanone structure can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-((4-Fluorophenyl)thio)pentan-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((4-Fluorophenyl)thio)pentan-2-one involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the thioether linkage may participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)pentan-2-one: Similar structure but with the fluorophenyl group in a different position.

    1-(4-Chlorophenyl)pentan-2-one: Similar structure but with a chlorine atom instead of fluorine.

    4’-Fluorovalerophenone: Similar structure but with a valerophenone backbone.

Uniqueness

1-((4-Fluorophenyl)thio)pentan-2-one is unique due to the presence of both a fluorophenyl group and a thioether linkage, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(4-fluorophenyl)sulfanylpentan-2-one

InChI

InChI=1S/C11H13FOS/c1-2-3-10(13)8-14-11-6-4-9(12)5-7-11/h4-7H,2-3,8H2,1H3

InChI Key

SEKVMMRIZLQMOA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CSC1=CC=C(C=C1)F

Origin of Product

United States

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